molecular formula C11H7Cl3O B8603419 (2,4,7-Trichloronaphthalen-1-yl)methanol

(2,4,7-Trichloronaphthalen-1-yl)methanol

Cat. No.: B8603419
M. Wt: 261.5 g/mol
InChI Key: QOEMKYSJRFVHPB-UHFFFAOYSA-N
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Description

(2,4,7-Trichloronaphthalen-1-yl)methanol is a halogenated naphthalene derivative featuring a methanol group (-CH2OH) at the 1-position and chlorine substituents at the 2-, 4-, and 7-positions of the naphthalene ring. Its structure combines the planar aromatic system of naphthalene with the polar hydroxyl group, which influences its solubility and reactivity.

Properties

Molecular Formula

C11H7Cl3O

Molecular Weight

261.5 g/mol

IUPAC Name

(2,4,7-trichloronaphthalen-1-yl)methanol

InChI

InChI=1S/C11H7Cl3O/c12-6-1-2-7-8(3-6)9(5-15)11(14)4-10(7)13/h1-4,15H,5H2

InChI Key

QOEMKYSJRFVHPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C=C2Cl)Cl)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Similarity Metrics

Key structural analogs of (2,4,7-Trichloronaphthalen-1-yl)methanol include naphthalen-1-ylmethanol derivatives with variations in substituents or hydrogenation states. Evidence from CAS registry data highlights compounds with similarity scores of 0.92, indicating high structural overlap (Table 1) .

Table 1: Structural Analogs of this compound

Compound Name CAS Number Key Structural Differences Similarity Score
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol 35106-82-2 Partially hydrogenated naphthalene ring 0.92
Naphthalen-1-ylmethanol 16308-92-2 No chlorine substituents 0.92
(2-Chloronaphthalen-1-yl)methanol 4170-90-5 Single chlorine at 2-position 0.92
(4,7-Dichloronaphthalen-1-yl)methanol 62285-58-9 Dichlorinated at 4- and 7-positions 0.92

Key Observations :

  • Chlorination Pattern: The trichloro substitution in the target compound distinguishes it from mono- or dichlorinated analogs (e.g., 4170-90-5, 62285-58-9), which may exhibit reduced steric hindrance or altered electronic properties.

Physicochemical Properties

  • Naphthalen-1-ylmethanol: provides crystallographic data (bond angles and distances) for the parent compound, such as C–C bond lengths ranging from 1.44–1.81 Å and angles near 177°, indicative of a rigid aromatic system . Chlorination likely shortens bond lengths due to increased electron withdrawal.
  • Stability in Methanol: Studies on chlorinated aromatic compounds (e.g., chlorobenzenes) suggest that methanol preservation methods minimize volatile losses compared to bulk sampling, as noted in soil analyses . This implies this compound may exhibit similar stability in methanol-based matrices.

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